molecular formula C19H16N4O5S B2766001 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 1005307-69-6

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Katalognummer B2766001
CAS-Nummer: 1005307-69-6
Molekulargewicht: 412.42
InChI-Schlüssel: LPGLYLAOVHCRCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide and its derivatives have been extensively studied for their potential in antibacterial applications. For instance, derivatives of this compound, such as N-(4-(4-(1,4-dioxo-3-(thiophen-2-ylthio)-1,4-dihydronaphthalen-2-ylamino)phenylsulfonyl)phenyl)-4-nitrobenzamide, demonstrated significant antibacterial properties. One such compound exhibited the lowest minimum inhibitory concentration (MIC) value against Proteus vulgaris, indicating its effectiveness in inhibiting bacterial growth (Ravichandiran et al., 2015).

Synthesis and Characterization

The synthesis and characterization of compounds containing the this compound structure have been a subject of interest in several studies. For example, a novel diamine with sulfone, ether, and amide structure was synthesized, which involved the preparation of N-(4-hydroxy phenyl)-4-nitrobenzamide (HPNB) and subsequent reactions (Mehdipour‐Ataei et al., 2004).

Antineoplastic Activity

Compounds structurally related to this compound have been explored for their antineoplastic activities. A study on (arylsulfonyl)hydrazones of 4-pyridinecarboxaldehyde showed that certain structural modifications could influence their tumor inhibitory activity. The presence of different functional groups in the phenyl ring of the benzenesulfonyl moiety and the pyridine ring did not significantly alter the antineoplastic activity (Shyam et al., 1985).

Radiolabelled Compounds for Imaging

Radiolabelled compounds derived from this compound have been developed for imaging purposes. For example, [11C]L-159,884, a potent and selective ligand for the AT1 receptor, was prepared by C-11 methylation, demonstrating potential use in angiotensin II, AT1 receptor imaging (Hamill et al., 1996).

Cardiac Electrophysiological Activity

Studies have also investigated the cardiac electrophysiological activity of compounds structurally similar to this compound. Compounds like N-substituted imidazolylbenzamides or benzene-sulfonamides showed promising results in in vitro Purkinje fiber assays, indicating potential applications in cardiac arrhythmias (Morgan et al., 1990).

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide are not fully understood yet. It is known that pyridazine derivatives, which this compound is a part of, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Cellular Effects

The cellular effects of this compound are currently under investigation. It is suggested that this compound may interact with various cellular processes and influence cell function .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is hypothesized that this compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-11-10-17(21-22-18)13-6-8-15(9-7-13)20-19(24)14-4-3-5-16(12-14)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGLYLAOVHCRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.